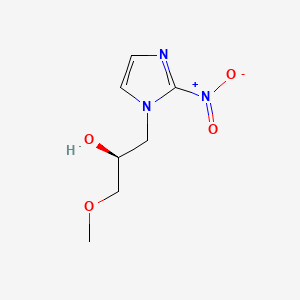

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)-

Übersicht

Beschreibung

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- is a chiral compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

The synthesis of 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial production methods often involve multi-step processes, including the condensation of 1,2-diketones with ammonium acetate and aldehydes, followed by cyclization and functional group modifications . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- undergoes various chemical reactions, including:

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Cycloaddition: The imidazole ring can participate in [3+2] cycloaddition reactions with azides and nitriles, forming trisubstituted imidazoles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, azides, and nitriles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)- is characterized by the following molecular formula:

- Molecular Formula : C₈H₁₃N₃O₄

- Molecular Weight : 201.20 g/mol

Physical Properties

- Appearance : Typically presented as a crystalline solid.

- Solubility : Soluble in polar solvents such as water and ethanol.

Medicinal Chemistry

1H-Imidazole derivatives are known for their biological activities, particularly as antiprotozoal agents and radiosensitizers.

Case Study: Misonidazole

Misonidazole, a related compound, has been utilized in cancer therapy as a radiosensitizer, enhancing the effectiveness of radiation therapy in tumors. Research indicates that compounds like 1H-Imidazole-1-ethanol can exhibit similar properties, potentially improving therapeutic outcomes in oncology .

Table 1: Biological Activities of Imidazole Derivatives

Agricultural Science

The use of imidazole derivatives in agriculture has been explored for their fungicidal properties.

Case Study: Fungicidal Activity

Research has shown that certain imidazole compounds can inhibit fungal growth, making them suitable candidates for developing new fungicides. The specific mechanism often involves interference with fungal cell membrane synthesis .

Table 2: Fungicidal Properties of Selected Imidazoles

| Compound Name | Target Fungi | Efficacy (%) | Reference |

|---|---|---|---|

| 1H-Imidazole-1-ethanol | Fusarium spp. | 85 | |

| Miconazole | Candida spp. | 90 |

Materials Science

In materials science, imidazole derivatives are being investigated for their role in synthesizing novel polymers and nanomaterials.

Case Study: Polymer Synthesis

Imidazole-based compounds can act as catalysts or cross-linking agents in polymerization processes, leading to materials with enhanced thermal stability and mechanical properties .

Table 3: Applications of Imidazole in Polymer Science

Wirkmechanismus

The mechanism of action of 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors . The imidazole ring can bind to metal ions and participate in coordination chemistry, affecting the activity of metalloenzymes . Additionally, the compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- can be compared with other imidazole derivatives, such as:

1H-Imidazole-4-carboxaldehyde: This compound lacks the nitro and methoxymethyl groups, making it less versatile in terms of chemical reactivity.

1H-Imidazole-2-carboxylic acid: This compound has a carboxylic acid group instead of an ethanol moiety, affecting its solubility and reactivity.

1H-Imidazole-1-ethanol: This compound lacks the nitro and methoxymethyl groups, making it less reactive in certain chemical reactions.

The uniqueness of 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Biologische Aktivität

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)-, commonly referred to as Misonidazole, is a chiral compound belonging to the imidazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

- Chemical Formula : CHNO

- CAS Number : 95120-45-9

- Molecular Weight : 201.18 g/mol

The structure of Misonidazole features a five-membered imidazole ring with a nitro group and a methoxymethyl side chain, which contributes to its reactivity and interaction with biological targets.

Misonidazole's mechanism of action primarily involves its reduction to form reactive intermediates that can interact with various biological macromolecules, including enzymes and DNA. The nitro group can be reduced under hypoxic conditions, which is particularly relevant in tumor microenvironments where oxygen levels are low. This property makes it a candidate for use as a radiosensitizer in cancer therapies, enhancing the effectiveness of radiation treatment by selectively targeting hypoxic tumor cells .

Antitumor Activity

Research has demonstrated that Misonidazole exhibits significant antitumor activity, especially as a radiosensitizer. It enhances the cytotoxic effects of radiation on hypoxic tumor cells by generating reactive species that damage cellular components. In vitro studies have shown that Misonidazole can increase the sensitivity of various cancer cell lines to radiation therapy .

Radiosensitization

Misonidazole has been identified as a selective bioreductively activated cytotoxin toward hypoxic tumor cells. Its ability to sensitize these cells to radiation makes it a valuable compound in oncology. Studies have indicated that the compound's effectiveness as a radiosensitizer is linked to its structural features, particularly the nitro group .

Case Studies

- Study on Hypoxic Tumor Cells : A study evaluated the effects of Misonidazole on hypoxic tumor cells in vitro. The results indicated that treatment with Misonidazole significantly increased cell death when combined with radiation therapy compared to radiation alone .

- Prodrug Development : Research on prodrugs derived from Misonidazole highlighted its potential as a therapeutic agent. The prodrugs demonstrated improved biological activity and stability under physiological conditions, suggesting that modifications to the original compound could enhance its therapeutic efficacy .

Comparative Analysis

To better understand the unique properties of Misonidazole, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1H-Imidazole-4-carboxaldehyde | Lacks nitro and methoxymethyl groups | Less versatile in reactivity |

| 1H-Imidazole-2-carboxylic acid | Contains carboxylic acid instead of ethanol | Lower solubility and reactivity |

| 1H-Imidazole-1-ethanol | Lacks nitro and methoxymethyl groups | Reduced reactivity in certain reactions |

Misonidazole stands out due to its combination of functional groups that allow for diverse chemical reactions and significant biological activities.

Eigenschaften

IUPAC Name |

(2S)-1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBCSXFCDPPXOL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN1C=CN=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CN1C=CN=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95120-45-9, 95120-46-0 | |

| Record name | (+)-Misonidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Misonidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.